3-(Pyrimidin-2-ylthio)aniline
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Overview
Description
3-(Pyrimidin-2-ylthio)aniline: is an organic compound that features a pyrimidine ring attached to an aniline moiety through a sulfur atom
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives have been associated with inhibitory responses against certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins . These targets play crucial roles in the inflammatory response and are often the focus of anti-inflammatory drug development.
Mode of Action
It has been observed that a water-soluble derivative of a similar compound, 3-(pyrimidin-2-ylthio) groups substituted zn (ii) phthalocyanine (n-mp3), effectively binds to ct-dna via noncovalent binding mode . This suggests that 3-(Pyrimidin-2-ylthio)aniline may interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
Given the potential targets of pyrimidine derivatives, it can be inferred that the compound may influence pathways related to inflammation and immune response .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may have potential antimicrobial and anticancer applications due to its strong dna binding activity .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives have a wide range of biological and clinical applications . They are involved in various biochemical reactions and interact with several enzymes, proteins, and other biomolecules . For instance, a study on a water-soluble derivative of 3-(Pyrimidin-2-ylthio)aniline, n-MP3, revealed its interaction with DNA .
Cellular Effects
It is known that pyrimidine derivatives can have significant effects on various types of cells and cellular processes . For example, n-MP3, a derivative of this compound, has been shown to bind effectively to CT-DNA, potentially influencing cell function .
Molecular Mechanism
Studies on n-MP3, a derivative of this compound, have shown that it binds to CT-DNA via a noncovalent binding mode . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
It is known that pyrimidine derivatives can have long-term effects on cellular function .
Metabolic Pathways
Pyrimidine metabolism is a conserved process in all living organisms and is necessary to maintain cellular fundamental functions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrimidin-2-ylthio)aniline typically involves the nucleophilic substitution reaction of 2-chloropyrimidine with aniline in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or dimethylformamide. The general reaction scheme is as follows:
2-chloropyrimidine+anilinebase, solvent, refluxthis compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Pyrimidin-2-ylthio)aniline can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Chemistry: 3-(Pyrimidin-2-ylthio)aniline is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the construction of more complex molecules with potential biological activity.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a valuable lead compound in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
Comparison with Similar Compounds
2-(Pyrimidin-2-ylthio)aniline: Similar structure but with the sulfur atom attached to a different position on the pyrimidine ring.
4-(Pyrimidin-2-ylthio)aniline: Another isomer with the sulfur atom attached to the fourth position on the pyrimidine ring.
3-(Pyrimidin-4-ylthio)aniline: Similar compound with the sulfur atom attached to the fourth position on the pyrimidine ring.
Uniqueness: 3-(Pyrimidin-2-ylthio)aniline is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-pyrimidin-2-ylsulfanylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c11-8-3-1-4-9(7-8)14-10-12-5-2-6-13-10/h1-7H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWDDPIXCCRMSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=NC=CC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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